molecular formula C15H14ClNO5S B2971015 N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 350509-80-7

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2971015
CAS No.: 350509-80-7
M. Wt: 355.79
InChI Key: YLZSHXZOUXAYQC-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine is a sulfonamide glycine derivative characterized by a 3-chloro-4-methoxyphenyl group and a phenylsulfonyl moiety attached to the glycine backbone. This compound has been explored in pharmaceutical research, particularly in studies involving enzyme inhibition and synthetic intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-22-14-8-7-11(9-13(14)16)17(10-15(18)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZSHXZOUXAYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and phenylsulfonyl chloride.

    Formation of Intermediate: The 3-chloro-4-methoxyaniline is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)amine.

    Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine is a chemical compound with applications in chemistry, biology, and medicine. It is investigated for potential therapeutic uses, especially in the creation of new medications that target particular biological pathways.

Scientific Research Applications

  • Chemistry this compound is a building block for synthesizing more complex molecules and a reagent in organic synthesis.
  • Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic applications, particularly in developing new drugs that target specific biological pathways.
  • Industry This compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals.

Its mechanism of action involves interaction with specific molecular targets and pathways and may exert effects by binding to enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance its binding affinity to certain biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

This compound shares structural similarities with other sulfonyl-containing compounds. It also shares similarities with glycine derivatives and chloro-methoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring, along with the phenylsulfonyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylsulfonyl Glycine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring(s) Key Features Biological/Structural Notes
N-(3-Chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine (Target Compound) C₁₅H₁₅ClNO₅S 356.80 3-Cl, 4-OCH₃ Glycine backbone; phenylsulfonyl group. Discontinued in commercial catalogs .
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate C₁₅H₁₃ClFNO₄S 357.78 3-Cl, 4-F Methyl ester form; fluorine substitution. ChemSpider ID: 13050577 .
N-(4-Chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine C₁₆H₁₆ClNO₆S 385.80 4-Cl (phenyl); 3,4-OCH₃ (sulfonyl phenyl) Dual methoxy groups enhance hydrophilicity. CAS 713501-82-7; InChIKey: CDHHSMDMBJXXSS .
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₅H₁₃Cl₂NO₄S 374.24 2,3-Cl₂ (phenyl); 4-CH₃ (sulfonyl phenyl) Increased lipophilicity due to dichloro substitution. CAS 884987-17-1 .
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine C₁₀H₁₃NO₄S 243.28 3-CH₃ (phenyl); methylsulfonyl group Smaller molecular weight; altered electronic properties. CAS 363571-47-5 .

Structural and Functional Insights

Substituent Effects
  • Halogen vs. Methoxy Groups : Replacement of methoxy with fluorine (e.g., Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate) may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the methoxy group in the target compound .
  • Dichloro Substitution : N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine exhibits higher lipophilicity, which could enhance membrane permeability but may reduce selectivity in biological systems .
Backbone Modifications
  • Ester vs. Free Acid : Methyl ester derivatives (e.g., Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate) are likely prodrugs, improving bioavailability through enhanced absorption .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine (CAS Number: 350509-80-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C15H14ClNO5S. The compound features a sulfonamide group, which is known for enhancing the biological activity of various drugs.

Research indicates that compounds similar to this compound can act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide moieties often inhibit carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in tissues.
  • Antitumor Activity : Certain derivatives have shown promising results in inhibiting tumor cell proliferation. For example, studies on related thiazolidinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HCT116 .

Case Studies and Research Findings

  • Antitumor Efficacy : A study highlighted the antitumor effects of thiazolidinone derivatives, which could be extrapolated to understand the potential of this compound in cancer therapy. The derivatives were effective against glioblastoma multiforme cells, indicating that similar mechanisms might be at play with this compound .
  • Neurotransmitter Transport Modulation : Research on neurotransmitter transporters has suggested that compounds like this compound may influence neurotransmitter uptake, potentially impacting conditions like depression and anxiety .

Comparative Biological Activity

Compound NameCAS NumberBiological Activity
This compound350509-80-7Antitumor, Neurotransmitter modulation
Thiazolidinone DerivativesVariousCytotoxicity against cancer cell lines
Sulfonamide CompoundsVariousInhibition of carbonic anhydrase, antibacterial effects

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of glycine derivatives with appropriate sulfonamide precursors. The method can be optimized to enhance yield and purity.

Safety and Toxicology

As with many bioactive compounds, safety profiles are crucial. Preliminary studies indicate that while there may be some cytotoxic effects at high concentrations, further research is necessary to establish a comprehensive safety profile for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition reactions. For example, a two-step approach involving sulfonylation of glycine derivatives followed by coupling with 3-chloro-4-methoxyphenyl groups is common. Optimization includes adjusting solvent polarity (e.g., absolute ethanol), temperature (reflux conditions), and acid catalysts (e.g., concentrated HCl) to improve yields. Reaction monitoring via TLC or HPLC is critical to isolate intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy, chloro, sulfonyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated exact mass ~367.7 g/mol for C15H13ClNO5SC_{15}H_{13}ClNO_5S).
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1250 cm1^{-1} (C-O-C from methoxy group). Cross-reference with databases for phenylsulfonyl glycine derivatives .

Q. What are the key physicochemical properties (e.g., logP, solubility) influencing the compound’s behavior in biological assays?

  • Methodological Answer :

  • logP : Estimated ~2.3–2.9 (similar to N-(3-chloro-2-nitrophenyl)glycine, logP 2.34), indicating moderate lipophilicity .
  • Solubility : Low aqueous solubility due to the sulfonyl and aromatic groups; use DMSO or ethanol for stock solutions.
  • Polar Surface Area (PSA) : ~95–100 Ų (from glycine derivatives), suggesting limited blood-brain barrier penetration .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Conduct parallel assays:

  • In vitro : Test hydrolysis stability in simulated gastric/intestinal fluids (e.g., pH 1.2–7.4 buffers) and permeability using Caco-2 cell monolayers .
  • In vivo : Use radiolabeled compounds to track absorption and metabolism in animal models. Compare plasma half-life and metabolite profiles to identify degradation pathways .

Q. What strategies can overcome low yields in the nucleophilic substitution step during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Switch from ethanol to polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (e.g., K2_2CO3_3) to accelerate substitution.
  • Temperature Control : Gradual heating (e.g., 50–60°C) prevents side reactions like sulfonate ester formation .

Q. How can researchers resolve conflicting data on the compound’s metabolic stability across different model systems?

  • Methodological Answer :

  • Species-Specific Metabolism : Compare liver microsomes from humans, rats, and mice to identify cytochrome P450 isoforms responsible for degradation.
  • Prodrug Design : Modify the glycine moiety (e.g., esterification) to enhance stability, as seen in N-[4-(benzoylamino)phenylsulfonyl]glycine prodrugs .
  • Computational Modeling : Use QSAR models to predict metabolic hotspots (e.g., sulfonyl group) and guide structural modifications .

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